molecular formula C6H7IN2O2 B7779053 3-Carboxy-1-methylpyrazin-1-ium iodide

3-Carboxy-1-methylpyrazin-1-ium iodide

Cat. No.: B7779053
M. Wt: 266.04 g/mol
InChI Key: KUMNSYRVJQCCDY-UHFFFAOYSA-N
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Description

3-Carboxy-1-methylpyrazin-1-ium iodide is a pyrazinium derivative featuring a methyl group at the 1-position and a carboxylic acid substituent at the 3-position. The carboxylic acid group introduces acidity and hydrogen-bonding capabilities, distinguishing it from other pyrazinium salts. This compound likely serves as an intermediate in coordination chemistry or pharmaceutical synthesis, though specific applications require further research.

Properties

IUPAC Name

4-methylpyrazin-4-ium-2-carboxylic acid;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.HI/c1-8-3-2-7-5(4-8)6(9)10;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNSYRVJQCCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=NC=C1)C(=O)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Carboxy-1-methylpyrazin-1-ium iodide typically involves the reaction of 3-carboxypyrazine with methyl iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a specific temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Carboxy-1-methylpyrazin-1-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Carboxy-1-methylpyrazin-1-ium iodide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Carboxy-1-methylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The carboxyl and methyl groups play a crucial role in its reactivity and binding affinity to target molecules. The iodide ion can participate in ionic interactions, enhancing the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazinium salts with varying substituents exhibit distinct physicochemical properties. Key analogues include:

Compound Substituents Key Properties Applications
3-Carboxy-1-methylpyrazin-1-ium iodide 1-CH₃, 3-COOH Acidic (pKa ~2–4), high polarity due to COOH, hydrogen-bond donor/acceptor Potential ligand for metal complexes
3-Amino-1-methylpyrazin-1-ium iodide 1-CH₃, 3-NH₂ Basic (pKa ~8–10), strong chelating ligand, forms coordination complexes Metal coordination chemistry
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide Heterocyclic with CF₃/Cl Lipophilic, halogenated substituents enhance membrane permeability Pharmaceutical intermediates
3-Iodo-1-methyl-1H-pyrazole 1-CH₃, 3-I Electrophilic iodine site, moderate stability Cross-coupling reactions

Crystallographic and Analytical Data

  • 3-Amino derivative: Crystal structures resolved via SHELX programs (SHELXL, SHELXS), revealing planar pyrazinium rings and iodide counterions .

Solubility and Stability

  • 3-Carboxy derivative: High solubility in polar solvents (water, ethanol) due to COOH group; stability influenced by pH (deprotonation at basic conditions).
  • 3-Amino derivative: Soluble in ethanol/water mixtures; stable under ambient conditions but prone to oxidation at NH₂ .
  • Halogenated analogues : Low water solubility but high organic solvent compatibility, enhancing pharmacokinetic profiles .

Methodological Considerations

Structural characterization of these compounds relies on tools like SHELXT and SHELXL for space-group determination and refinement . For example, the 3-amino derivative’s crystal structure (monoclinic, space group P2₁/c) was resolved using SHELX, highlighting its robustness for small-molecule analysis .

Biological Activity

3-Carboxy-1-methylpyrazin-1-ium iodide is a chemical compound with the molecular formula C₆H₇IN₂O₂ and a molecular weight of 266.04 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-carboxypyrazine with methyl iodide under controlled conditions. The reaction is often performed in solvents such as acetonitrile or dimethylformamide, maintaining specific temperature and pressure conditions to ensure product yield and purity.

Chemical Structure

The structure of this compound can be represented as follows:

C6H7IN2O2\text{C}_6\text{H}_7\text{IN}_2\text{O}_2

This compound features a pyrazine ring with carboxy and methyl substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the carboxyl and methyl groups enhances its reactivity and binding affinity to biomolecules. The iodide ion can participate in ionic interactions, which may contribute to its overall biological effects. Detailed studies are needed to elucidate the specific molecular pathways involved in its action.

Potential Targets

Preliminary research suggests that this compound may interact with enzymes, receptors, and nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Some studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. However, further investigations are required to confirm these findings and understand the underlying mechanisms .

Case Studies

A notable study explored the structure-activity relationship (SAR) of pyrazine derivatives, including this compound. The findings revealed that modifications to the pyrazine ring significantly influenced biological activity, highlighting the importance of specific functional groups in enhancing efficacy against target cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
This compound Pyrazine derivativeAntimicrobial, anticancer
1-Methyl-4-phenylpyrazin-1-ium iodide Pyrazine derivativeAnticancer
1,2,5-trimethylpyrazin-1-ium iodide More hydrophobic variantAntimicrobial

This table illustrates how variations in structure can influence biological activities.

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